molecular formula C29H27FN6O2S B11075402 N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine

N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine

Cat. No.: B11075402
M. Wt: 542.6 g/mol
InChI Key: IVTFMZAPBSUOLL-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a quinazoline core, a thiazole ring, and a piperazine moiety, making it a molecule of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the piperazine moiety. Key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with a halogenated precursor to form the thiazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Researchers investigate its interactions with biological targets, including enzymes, receptors, and ion channels.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic, optical, or mechanical properties.

    Biology: It is used in studies exploring cellular pathways, signal transduction, and molecular mechanisms of disease.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating their activity.

    Ion Channels: The compound may affect ion channel function, influencing cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE: Similar structure with a chlorine atom instead of fluorine.

    N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N-(2-{4-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINO}-4-QUINAZOLINYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27FN6O2S

Molecular Weight

542.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]quinazolin-4-amine

InChI

InChI=1S/C29H27FN6O2S/c1-37-21-11-12-24(26(17-21)38-2)31-27-22-5-3-4-6-23(22)32-28(34-27)35-13-15-36(16-14-35)29-33-25(18-39-29)19-7-9-20(30)10-8-19/h3-12,17-18H,13-16H2,1-2H3,(H,31,32,34)

InChI Key

IVTFMZAPBSUOLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=NC(=CS5)C6=CC=C(C=C6)F)OC

Origin of Product

United States

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